Bis(3-methylbut-2-en-1-yl) ethanedioate

Description

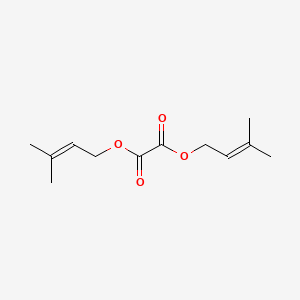

Bis(3-methylbut-2-en-1-yl) ethanedioate is a diester derived from ethanedioic acid (oxalic acid) and two 3-methylbut-2-en-1-yl (prenyl) groups. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol. The compound is characterized by its conjugated diene system in the prenyl substituents and the central oxalate ester linkage, which influences its reactivity and physicochemical properties. Synthetically, it is typically prepared via esterification of oxalic acid with 3-methylbut-2-en-1-ol under acidic or coupling agent conditions, followed by purification via column chromatography (e.g., n-hexane:ethyl acetate solvent systems) and validation using NMR and IR spectroscopy .

Properties

CAS No. |

188956-95-8 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

bis(3-methylbut-2-enyl) oxalate |

InChI |

InChI=1S/C12H18O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

MFSXKBRZHHQBLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC(=O)C(=O)OCC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbut-2-en-1-yl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 3-methylbut-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbut-2-en-1-yl) ethanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis(3-methylbut-2-en-1-yl) ethanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(3-methylbut-2-en-1-yl) ethanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanedioic acid and 3-methylbut-2-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between Bis(3-methylbut-2-en-1-yl) ethanedioate and analogous compounds:

Key Observations :

- Solubility: this compound shares low aqueous solubility with isoamyl acetate due to its non-polar prenyl groups. In contrast, ionic liquids like 1-butyl-3-methylimidazolium acetate exhibit high polarity and water miscibility .

- Thermal Stability : The oxalate ester’s stability is intermediate between volatile esters (e.g., isoamyl acetate) and ionic frameworks. For example, hydrogen-bonded organic frameworks (HOFs) containing ethanedioate, such as 2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate hydrate, show higher thermal resilience (decomposition >200°C) due to extensive hydrogen bonding .

- Synthetic Complexity : this compound requires meticulous purification via column chromatography (n-hexane:ethyl acetate) , whereas ionic liquids like 1-butyl-3-methylimidazolium acetate are synthesized via simpler metathesis routes .

Crystallographic and Spectroscopic Insights

- Crystal Packing : The compound’s steric bulk from prenyl groups likely disrupts dense packing, contrasting with the ordered hydrogen-bonded networks in ethanedioate-based HOFs (e.g., O—H···Br and C—H···O interactions in 2-methyl-4-oxopentan-2-aminium hydrogen ethanedioate) .

- Spectroscopic Signatures : IR spectra of this compound show strong C=O stretches at ~1740 cm⁻¹, similar to isoamyl acetate (~1745 cm⁻¹) . NMR data reveals distinct prenyl proton signals (δ 5.2–5.4 ppm for vinyl protons) absent in saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.